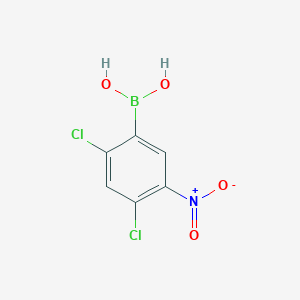

Ácido 2,4-dicloro-5-nitrofenilborónico

Descripción general

Descripción

2,4-Dichloro-5-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BCl2NO4 . It has a molecular weight of 235.82 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,4-Dichloro-5-nitrophenylboronic acid is 1S/C6H4BCl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including 2,4-Dichloro-5-nitrophenylboronic acid, are often involved in Suzuki coupling reactions . They can also participate in selective hydroxylation to phenols .Physical and Chemical Properties Analysis

2,4-Dichloro-5-nitrophenylboronic acid is a solid at room temperature . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Desarrollo de inhibidores de MK2

También se utiliza en el desarrollo de inhibidores de MK2 no competitivos con ATP . MK2 (MAPKAP Kinasa 2) es una enzima que desempeña un papel en las respuestas inflamatorias y el estrés celular, lo que hace que los inhibidores contra ella sean valiosos para la investigación terapéutica.

Reacciones catalizadas por paladio sin ligando

El compuesto sirve como reactivo para las reacciones de acoplamiento cruzado de Suzuki-Miyaura catalizadas por paladio sin ligando . Esta aplicación es importante para crear enlaces carbono-carbono sin la necesidad de ligandos adicionales, simplificando el proceso de reacción.

Arilación catalizada por rutenio

Se utiliza en la arilación directa catalizada por rutenio de carbonos sp3 bencílicos de aminas acíclicas . Este método es beneficioso para construir compuestos orgánicos complejos con alta precisión.

Reacciones de Diels-Alder

El compuesto se puede utilizar en reacciones de Diels-Alder o reacciones de activación C-H , que son reacciones químicas fundamentales utilizadas para formar anillos de seis miembros en química orgánica.

Estudios de degradación de herbicidas

Aunque no está directamente relacionado con el ácido 2,4-dicloro-5-nitrofenilborónico, sus análogos estructurales se estudian por sus vías de degradación en entornos agrícolas . Comprender estas vías puede ayudar en el desarrollo de herbicidas más respetuosos con el medio ambiente.

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dichloro-5-nitrophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

2,4-Dichloro-5-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by 2,4-Dichloro-5-nitrophenylboronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by the reaction conditions and the presence of other reactants .

Result of Action

The molecular effect of 2,4-Dichloro-5-nitrophenylboronic acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2,4-Dichloro-5-nitrophenylboronic acid is influenced by environmental factors such as the reaction conditions and the presence of other reactants . These factors can affect the compound’s efficacy in the SM coupling reaction .

Safety and Hazards

Direcciones Futuras

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Boronic acids, such as 2,4-Dichloro-5-nitrophenylboronic acid, are being studied for their potential in various applications, including as sensors and delivery systems . The introduction of boronic acid groups to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids could play a significant role in the development of new drugs in the future .

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-5-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of covalent bonds with diols and other hydroxyl-containing compounds, making it a valuable reagent in Suzuki-Miyaura coupling reactions . Additionally, 2,4-Dichloro-5-nitrophenylboronic acid can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Cellular Effects

The effects of 2,4-Dichloro-5-nitrophenylboronic acid on cellular processes are diverse and depend on the concentration and exposure time. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dichloro-5-nitrophenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, it can affect the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 2,4-Dichloro-5-nitrophenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with hydroxyl groups on biomolecules, such as serine and threonine residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2,4-Dichloro-5-nitrophenylboronic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,4-Dichloro-5-nitrophenylboronic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products . Long-term exposure to 2,4-Dichloro-5-nitrophenylboronic acid has been shown to cause cumulative effects on cellular metabolism and gene expression, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-nitrophenylboronic acid in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 2,4-Dichloro-5-nitrophenylboronic acid can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

2,4-Dichloro-5-nitrophenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . Additionally, 2,4-Dichloro-5-nitrophenylboronic acid can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of 2,4-Dichloro-5-nitrophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2,4-Dichloro-5-nitrophenylboronic acid can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of 2,4-Dichloro-5-nitrophenylboronic acid is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2,4-Dichloro-5-nitrophenylboronic acid within these compartments can affect its activity and function, leading to changes in cellular metabolism and signaling .

Propiedades

IUPAC Name |

(2,4-dichloro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUUWAWNYJMANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660500 | |

| Record name | (2,4-Dichloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-12-5 | |

| Record name | B-(2,4-Dichloro-5-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)

![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)

![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)

![Pyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1388114.png)

![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)